

Spectroscopic Profile of Di-p-tolylmethane: A Technical Guide

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Compound of Interest

Compound Name:	Di-p-tolylmethane
CAS No.:	4957-14-6
Cat. No.:	B1294649

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An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **Di-p-tolylmethane** (4,4'-Dimethyldiphenylmethane), providing essential structural information for researchers, scientists, and drug development professionals.

This technical guide presents a comprehensive overview of the spectroscopic data for **Di-p-tolylmethane**, a key aromatic hydrocarbon. The following sections detail the methodologies for obtaining this data and present the key spectral features in a clear, tabular format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the unavailability of experimentally recorded spectra in the searched literature, predicted ^1H and ^{13}C NMR data are presented below. These predictions are generated based on computational algorithms that reliably estimate chemical shifts.

Predicted ^1H NMR Spectral Data

The predicted ^1H NMR spectrum of **Di-p-tolylmethane** would provide information on the different types of protons and their neighboring environments.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.0-7.2	Multiplet	8H	Aromatic Protons (H-2, H-3, H-5, H-6, H-2', H-3', H-5', H-6')
~3.9	Singlet	2H	Methylene Protons (-CH ₂ -)
~2.3	Singlet	6H	Methyl Protons (-CH ₃)

Predicted ^{13}C NMR Spectral Data

The predicted ^{13}C NMR spectrum reveals the number of distinct carbon environments within the molecule.

Chemical Shift (ppm)	Assignment
~138-140	Quaternary Aromatic Carbons (C-1, C-1', C-4, C-4')
~129	Aromatic CH Carbons
~128	Aromatic CH Carbons
~41	Methylene Carbon (-CH ₂ -)
~21	Methyl Carbons (-CH ₃)

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining high-quality NMR spectra of a solid aromatic compound like **Di-p-tolylmethane** is as follows:

- Sample Preparation:

- Weigh approximately 5-25 mg of the solid sample for ^1H NMR and 50-100 mg for ^{13}C NMR.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals in the ^1H NMR spectrum.
- Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, standard 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.
- The final sample height in the NMR tube should be approximately 4-5 cm.
- Cap the NMR tube securely.
- Data Acquisition:
 - The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR.
 - The instrument is locked onto the deuterium signal of the solvent.
 - The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.
 - For a standard ^1H NMR spectrum, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
 - For a ^{13}C NMR spectrum, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope. Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon and to enhance the signal intensity through the Nuclear Overhauser Effect (NOE).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

IR Spectral Data

The NIST WebBook provides a gas-phase IR spectrum for **Di-p-tolylmethane**. Key absorption bands are summarized below.[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3020	Medium	Aromatic C-H Stretch
~2920	Medium	Aliphatic C-H Stretch (asymmetric)
~2860	Medium	Aliphatic C-H Stretch (symmetric)
~1610, 1510, 1450	Strong	Aromatic C=C Ring Stretching
~810	Strong	C-H Out-of-plane Bending (p-disubstituted ring)

Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)

A common and straightforward method for obtaining an IR spectrum of a solid sample is the thin solid film technique.[2]

- Sample Preparation:
 - Dissolve a small amount (a few milligrams) of **Di-p-tolylmethane** in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.
 - Place a single, clean infrared-transparent salt plate (e.g., NaCl or KBr) on a clean surface.
 - Using a pipette, apply a drop of the solution to the center of the salt plate.

- Allow the solvent to evaporate completely, which will leave a thin, even film of the solid compound on the plate.
- Data Acquisition:
 - Place the salt plate in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum.
 - The resulting spectrum will show the infrared absorption of the solid sample.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectral Data (Electron Ionization)

The NIST WebBook indicates the availability of an electron ionization (EI) mass spectrum for **Di-p-tolylmethane**. In a typical EI mass spectrum for this compound, the following key peaks would be expected:

m/z	Relative Intensity	Assignment
196	High	Molecular Ion [M] ⁺
181	Moderate	[M - CH ₃] ⁺
105	High	[C ₈ H ₉] ⁺ (tolyl cation)
91	High	[C ₇ H ₇] ⁺ (tropylium ion)

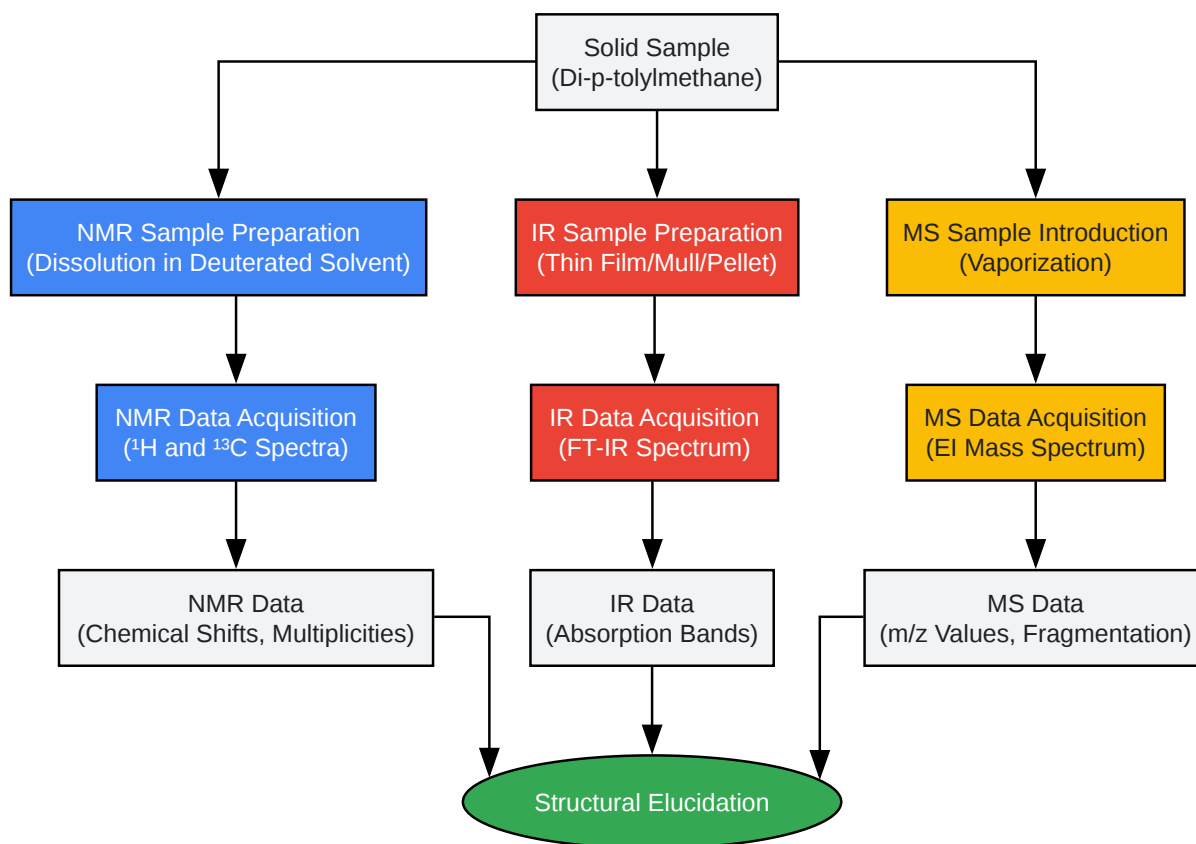
Experimental Protocol for Electron Ionization Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that is well-suited for relatively volatile and thermally stable organic compounds.

- Sample Introduction:
 - A small amount of the **Di-p-tolylmethane** sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.
 - The sample is heated to produce a vapor.
- Ionization:
 - In the ion source, the gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV).
 - This bombardment results in the ejection of an electron from the molecule, forming a radical cation known as the molecular ion.
 - The excess energy imparted to the molecular ion often causes it to fragment in a predictable manner.
- Mass Analysis and Detection:
 - The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a solid organic compound like **Di-p-tolylmethane**.



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Workflow for Spectroscopic Analysis

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References

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